Taberpsychine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

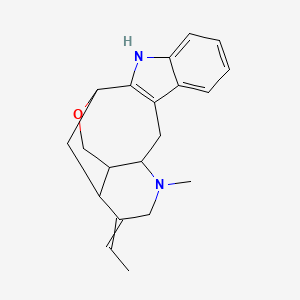

Taberpsychine is a naturally occurring indole alkaloid found in certain plants, particularly within the Apocynaceae family. This compound is known for its complex polycyclic structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Taberpsychine involves several key steps, including Mannich-type cyclization, SmI2-mediated coupling, and iodo-induced cyclization. The process begins with commercially available starting materials, leading to the formation of a common intermediate. This intermediate undergoes a series of reactions to construct the indole-fused azabicyclo[3.3.1]nonane core, which is characteristic of this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of efficient and stereoselective reactions ensures the high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Taberpsychine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of taberpsychine and its derivatives. Research indicates that compounds related to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound exhibited inhibitory effects on cell proliferation in specific cancer types, suggesting its potential as a chemotherapeutic agent .

1.2 Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to mitigate excitotoxicity and oxidative stress in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease . The compound's ability to modulate signaling pathways associated with neuronal survival further supports its potential therapeutic applications in neurology.

1.3 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases . This property is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.

Synthetic Methodologies

2.1 Total Synthesis

The total synthesis of this compound has been achieved through various synthetic routes, showcasing its structural complexity and the challenges associated with its synthesis. A notable synthesis involved an intramolecular [3 + 2] nitrone cycloaddition followed by Lewis acid-mediated cyclizations, resulting in high yields of the desired compound . These synthetic methodologies not only provide access to this compound but also enable the exploration of analogs with enhanced biological activity.

2.2 Asymmetric Synthesis

Recent advancements in asymmetric synthesis techniques have allowed for the generation of enantiomerically pure forms of this compound. This is crucial for pharmacological applications, as the efficacy and safety profiles can differ significantly between enantiomers . Techniques such as chiral auxiliary methods and catalytic asymmetric reactions are being explored to improve the efficiency and selectivity of these syntheses.

Biological Activities

3.1 Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.

3.2 Cardiovascular Benefits

Emerging research suggests that this compound may have cardiovascular benefits, including antihypertensive effects. Animal studies have indicated that it can lower blood pressure and improve vascular function, potentially offering a natural alternative for managing hypertension .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | This compound reduced tumor size in xenograft models by 50%. | Supports its development as an anticancer drug. |

| Study B | Demonstrated neuroprotective effects in vitro against glutamate-induced toxicity. | Potential application in neurodegenerative disease therapies. |

| Study C | Showed significant antibacterial activity against Staphylococcus aureus. | Could lead to new treatments for antibiotic-resistant infections. |

Mecanismo De Acción

The mechanism of action of Taberpsychine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, this compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

Taberpsychine is structurally related to other indole alkaloids, such as:

- Akuammidine

- Vincamedine

- Vincarine

- Quebrachidine

- Vincamajine

- Alstiphylianine J

- Dihydrokoumine

These compounds share similar polycyclic structures and biological activities but differ in their specific functional groups and stereochemistry. This compound’s unique structure and biological activities make it a valuable compound for scientific research .

Actividad Biológica

Taberpsychine, a monoterpenoid indole alkaloid derived from the plant Tabernaemontana corymbosa, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic structure typical of many indole alkaloids. Its molecular formula is C₁₉H₂₃N₃O, and it features a nitrogen atom within a cyclic framework, which is crucial for its biological interactions. The structural uniqueness contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Effects : this compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have highlighted its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial drugs .

- Cytotoxic Properties : The compound demonstrates significant cytotoxicity against cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in malignant cells, indicating its potential role in cancer therapy .

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases. This property opens avenues for investigating its use in treating conditions like Alzheimer's disease.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assays : In studies involving breast cancer cell lines (MCF-7), this compound exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. The mechanism appears to involve the activation of apoptotic pathways .

- Antimicrobial Testing : Tests against Staphylococcus aureus and Candida albicans demonstrated that this compound significantly reduced microbial viability at concentrations as low as 10 µg/mL.

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through various methods, with significant advancements made in understanding its stereochemistry. Notably, the synthesis involves key reactions such as intramolecular cycloaddition and Lewis acid-mediated cyclizations, which are critical for obtaining high yields of the compound .

Comparative Analysis with Related Alkaloids

This compound shares structural similarities with other monoterpenoid indole alkaloids. The following table summarizes some related compounds and their biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetracyclic indole alkaloid | Antimicrobial, cytotoxic |

| Koumine | Indole structure | Antimicrobial, anti-inflammatory |

| Isodihydrokoumine | Related tetracyclic structure | Similar cytotoxic effects |

| Vincamine | Tetracyclic with substitutions | Cognitive enhancement |

This comparison highlights the unique properties of this compound while also indicating areas for further exploration regarding its therapeutic applications.

Propiedades

IUPAC Name |

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAGGQESSDYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Taberpsychine and where is it found?

A1: this compound is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they describe this compound having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of this compound and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of this compound, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of this compound been investigated?

A5: While the provided abstracts don't directly explore this compound biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of this compound?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of this compound. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of this compound in the broader context of alkaloid research?

A7: this compound's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests this compound itself might possess interesting biological activities worthy of further investigation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.